molecular formula C19H20N2O2 B5560737 N-[4-(cyanomethyl)phenyl]-2-(4-propylphenoxy)acetamide

N-[4-(cyanomethyl)phenyl]-2-(4-propylphenoxy)acetamide

Cat. No. B5560737
M. Wt: 308.4 g/mol
InChI Key: MUJZULQSQOTGFU-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-2-(4-propylphenoxy)acetamide is part of a broader class of compounds that have been studied for their unique properties and potential applications. These compounds are synthesized using various methods and have distinctive molecular structures that lend themselves to a wide range of chemical reactions and properties.

Synthesis Analysis

The synthesis of related compounds often involves starting from primary compounds like 3-fluoro-4-cyanophenol and using diverse reagents to achieve novel acetamide derivatives (Yang Man-li, 2008). These processes highlight the versatility of acetamide compounds in chemical synthesis.

Molecular Structure Analysis

The molecular structure of N-[4-(2-Propyn-1-yloxy)phenyl]acetamide, a compound with similarities, was elucidated using chemoselective N-acetylation and further reactions, demonstrating the dihedral angles formed by substituents with the benzene ring, which is crucial for understanding the compound's reactivity and interaction potential (Yonas Habtegiorghies Belay et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives are diverse, including interactions with various reagents to produce bis(pyrazol-5-ols), pyridones, and thiochromene derivatives, showcasing the compound's reactivity and potential for creating complex molecular structures (Mahmoud Arafat et al., 2022).

Physical Properties Analysis

The physical properties of acetamide derivatives can be influenced by their synthesis conditions, such as the optimal alkylation reaction conditions and nitration yields, which affect the final product's purity and yield (Zhang Da-yang, 2004).

Chemical Properties Analysis

The chemical properties of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, for instance, were confirmed using techniques like thin-layer chromatography, IR, and ~1HNMR, highlighting the importance of empirical methods in understanding the interaction between nitro and acetamido groups (Zhang Da-yang, 2004).

Scientific Research Applications

Chemoselective Acetylation and Synthesis

  • N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, was synthesized using chemoselective monoacetylation of the amino group of 2-aminophenol, employing Novozym 435 as the catalyst. This process involved different acyl donors, demonstrating a kinetically controlled synthesis suitable for drug development (Magadum & Yadav, 2018).

Anticancer and Anti-Inflammatory Potential

  • A study on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed potential anticancer, anti-inflammatory, and analgesic properties. Certain compounds, especially those with halogens on the aromatic ring, showed promising results in anti-cancer and anti-inflammatory activities, making them viable candidates for therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).

Action as Inhibitors of Membrane Lipid Peroxidation

  • The phenolic compounds acetaminophen, salicylate, and 5-aminosalicylate were studied for their roles in inhibiting lipid peroxidation and as peroxyl radical scavengers. These compounds displayed varying antioxidant efficiencies, highlighting their potential in pharmacological applications, particularly in combating oxidative stress (Dinis, Madeira, & Almeida, 1994).

Synthesis for Potential Cytotoxic and Anti-inflammatory Agents

  • Novel acetamide derivatives were synthesized, showing potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The presence of specific groups like bromo, tert-butyl, and nitro at certain positions significantly contributed to their biological activity (Rani, Pal, Hegde, & Hashim, 2016).

Mechanism of Action

The mechanism of action of this compound in biological systems is not clear without specific study or literature .

Safety and Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could also involve investigating its mechanism of action in biological systems .

properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-(4-propylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-2-3-15-6-10-18(11-7-15)23-14-19(22)21-17-8-4-16(5-9-17)12-13-20/h4-11H,2-3,12,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJZULQSQOTGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(cyanomethyl)phenyl]-2-(4-propylphenoxy)acetamide

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